N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound known for its complex molecular structure, combining functional groups such as benzo[d][1,3]dioxole, pyrrolidine, benzo[b][1,4]dioxine, and sulfonamide
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of cellular processes, including cell division and intracellular transport.
Pharmacokinetics
A study on similar compounds has suggested that they obey lipinski’s rule of five , which predicts good bioavailability.
Result of Action
Based on the reported effects of similar compounds, it can be inferred that the compound might cause cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves multiple steps, each requiring specific reaction conditions and reagents:
Formation of 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine: : This intermediate is typically synthesized via a cyclization reaction of a dioxole derivative with a suitable amine under acidic conditions.
Attachment of the Methyl Group: : This step involves a nucleophilic substitution reaction where the 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine is treated with a methyl halide in the presence of a base.
Introduction of the Sulfonamide Group: : The final step involves the reaction of the methylated intermediate with a sulfonyl chloride derivative under basic conditions to introduce the sulfonamide functional group.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes would involve optimization of the reaction conditions to ensure high yields and purity. This could include the use of continuous flow reactors, specialized catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: : Reacting with oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: : Treating with reducing agents may yield reduced forms of the compound.
Substitution: : The presence of reactive functional groups allows for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Alkyl halides, sulfonyl chlorides
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: : As a precursor for synthesizing complex molecules or as a reagent in organic synthesis.
Biology: : Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: : Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: : Used in the development of novel materials or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-4-sulfonamide
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-sulfonamide
Uniqueness
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its specific substitution pattern and the combination of functional groups, which confer unique chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7S/c23-20-7-13(11-22(20)14-1-3-17-18(8-14)29-12-28-17)10-21-30(24,25)15-2-4-16-19(9-15)27-6-5-26-16/h1-4,8-9,13,21H,5-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYYXXAIRAQTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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